- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyads, Physical Chemistry Chemical Physics, 2011, 13(3), 1019-1029

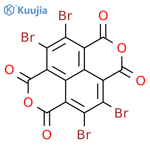

Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure](https://es.kuujia.com/scimg/cas/954374-43-7x500.png)

954374-43-7 structure

Nombre del producto:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Número CAS:954374-43-7

MF:C30H34Br4N2O4

Megavatios:806.217965602875

CID:1090218

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Propiedades químicas y físicas

Nombre e identificación

-

- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- AX8282375

- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide

- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)

-

- Renchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3

- Clave inchi: UNEXNPKMEOJLCQ-UHFFFAOYSA-N

- Sonrisas: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br

Atributos calculados

- Calidad precisa: 805.92111g/mol

- Carga superficial: 0

- XLogP3: 10.7

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 14

- Masa isotópica única: 801.92521g/mol

- Masa isotópica única: 801.92521g/mol

- Superficie del Polo topológico: 74.8Ų

- Recuento de átomos pesados: 40

- Complejidad: 821

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- PSA: 78.14000

- Logp: 8.83660

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |

954374-43-7 | 98% | 250mg |

¥1671.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1265389-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 250mg |

$195 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1265389-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 250mg |

$180 | 2025-02-19 | |

| Aaron | AR00IL99-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 250mg |

$164.00 | 2025-02-10 | |

| A2B Chem LLC | AI66257-100mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 100mg |

$122.00 | 2024-07-18 | |

| 1PlusChem | 1P00IL0X-1g |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 1g |

$478.00 | 2024-04-19 | |

| Ambeed | A633411-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 250mg |

$174.0 | 2025-02-28 | |

| Ambeed | A633411-1g |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 1g |

$464.0 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1265389-250mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 250mg |

$180 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1265389-100mg |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |

954374-43-7 | 98% | 100mg |

$135 | 2024-06-06 |

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Acetic acid ; 30 min, 110 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetic acid

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux

Referencia

- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentads, Physical Chemistry Chemical Physics, 2014, 16(11), 5188-5200

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C

1.2 Solvents: Acetic acid ; overnight, 90 °C

1.2 Solvents: Acetic acid ; overnight, 90 °C

Referencia

- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifs, Chemical Communications (Cambridge, 2011, 47(29), 8226-8228

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C

Referencia

- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux

Referencia

- First Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide, Organic Letters, 2007, 9(20), 3917-3920

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C

Referencia

- Solvophobic control of core-substituted naphthalene diimide nanostructures, Chemical Communications (Cambridge, 2010, 46(6), 973-975

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetic acid ; 30 min, 120 °C

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux

Referencia

- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Acetic acid ; 1.5 h, reflux

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux

1.3 Reagents: Methanol

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux

1.3 Reagents: Methanol

Referencia

- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors, Organic Letters, 2016, 18(3), 456-459

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Acetic acid ; 30 min, 120 °C

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux

Referencia

- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux

1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux

Referencia

- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation Upconversions, Journal of Organic Chemistry, 2012, 77(8), 3933-3943

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux

Referencia

- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugate, Tetrahedron Letters, 2015, 56(33), 4762-4766

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Bromine ; 50 °C

1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C

1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C

Referencia

- A Core-Substituted Naphthalene Diimide Fluoride Sensor, Organic Letters, 2009, 11(23), 5418-5421

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 2 h, reflux

1.2 Reagents: Phosphorus tribromide ; 1 h, reflux

1.2 Reagents: Phosphorus tribromide ; 1 h, reflux

Referencia

- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides, Tetrahedron Letters, 2013, 54(18), 2271-2273

Métodos de producción 14

Condiciones de reacción

1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt

1.2 Reagents: Water

1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt

1.4 Reagents: Water

1.2 Reagents: Water

1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt

1.4 Reagents: Water

Referencia

- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials

- octan-1-amine

- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

- 1,4,5,8-Naphthalenetetracarboxylic dianhydride

- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Literatura relevante

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) Productos relacionados

- 7652-64-4(1,1'-Isophthaloyl bis[2-methylaziridine])

- 81-33-4(3,4,9,10-Perylenetetracarboxylic-diimide)

- 81-83-4(1,8-Naphthalimide)

- 15923-40-7(N-Benzoyl-4-perhydroazepinone)

- 1515-72-6(N-Butylphthalimide)

- 4948-15-6(Pigment Red 149 (Technical Grade))

- 134-62-3(Diethyltoluamide)

- 776-75-0(1-Benzoylpiperidine)

- 5521-31-3(C.I.Vat Red 23)

- 7381-13-7(1,1'-Isophthaloylbis(azepan-2-one))

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:954374-43-7)4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):157/418